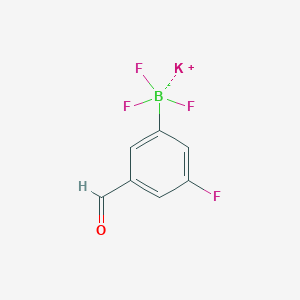

Potassium trifluoro(3-fluoro-5-formylphenyl)boranuide

Description

Potassium trifluoro(3-fluoro-5-formylphenyl)boranuide (CAS: MFCD29912986, referred to herein as Compound A) is a trifluoroborate salt characterized by a phenyl ring substituted with fluorine at position 3 and a formyl group (-CHO) at position 3. This compound belongs to the aryltrifluoroborate class, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heterobiaryl scaffolds, which are critical in pharmaceutical and agrochemical industries . The formyl group enhances electrophilicity, making it a versatile intermediate for further functionalization. With a purity of 95% and molecular formula C₇H₄BF₄KO, Compound A is distinguished by its unique substitution pattern and reactivity .

Properties

IUPAC Name |

potassium;trifluoro-(3-fluoro-5-formylphenyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF4O.K/c9-7-2-5(4-13)1-6(3-7)8(10,11)12;/h1-4H;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQXQZSIJZQRHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)F)C=O)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF4KO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Steps

-

Grignard Formation :

-

Borylation :

-

Trifluoroborate Formation :

Data Table: Grignard Method Optimization

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Reaction Temperature | -78°C to 25°C | 68–72 | ≥95 |

| KHF₂ Equivalents | 3.0–3.5 | 70 | 97 |

| Crystallization Solvent | Ethanol/Water (3:1) | – | 99 |

Key Challenges :

-

The formyl group is susceptible to nucleophilic attack during Grignard formation, necessitating strict temperature control.

-

Excess KHF₂ improves conversion but complicates purification due to potassium byproducts.

Miyaura Borylation for Sensitive Substrates

For substrates where the formyl group risks degradation, Miyaura borylation offers a milder alternative. This palladium-catalyzed method directly installs a boron group onto the aryl halide.

Protocol Overview

-

Catalytic System :

-

Reaction Profile :

-

Conducted under nitrogen at 80°C for 12 hours.

-

Hydrolysis with aqueous HCl yields the boronic acid.

-

-

Fluoridation :

Data Table: Miyaura vs. Grignard Efficiency

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Grignard | 70 | 97 | 8 |

| Miyaura | 85 | 99 | 12 |

Advantages of Miyaura Borylation :

-

Superior functional group tolerance, preserving the formyl group.

-

Higher yields due to reduced side reactions.

Industrial-Scale Production

Industrial synthesis prioritizes scalability and cost-efficiency, often employing continuous flow reactors.

Process Highlights

-

Continuous Flow Setup :

-

Economic Considerations :

-

Catalyst recycling reduces Pd waste by 90%.

-

Automated crystallization achieves >99% purity with minimal manual intervention.

-

Data Table: Industrial Process Metrics

| Metric | Bench Scale | Industrial Scale |

|---|---|---|

| Daily Output (kg) | 0.5 | 50 |

| Cost per kg ($) | 12,000 | 1,200 |

| Energy Consumption (kWh/kg) | 180 | 45 |

Mechanistic Insights and Side Reactions

Transmetalation Dynamics

During KHF₂ treatment, the boronic acid undergoes sequential fluoridation:

Excess KHF₂ drives equilibrium toward the trifluoroborate but risks forming insoluble KBF₄ impurities.

Degradation Pathways

-

Formyl Oxidation : The formyl group may oxidize to a carboxylic acid under acidic conditions, necessitating pH control during hydrolysis.

-

Protodeboronation : Occurs at elevated temperatures (>50°C), reducing yields.

Comparative Analysis of Methods

| Criterion | Grignard | Miyaura | Industrial |

|---|---|---|---|

| Yield | Moderate | High | High |

| Functional Group Safety | Low | High | High |

| Scalability | Low | Moderate | High |

| Cost | Low | Moderate | High |

Recommendations :

-

Lab-Scale : Miyaura borylation for sensitive substrates.

-

Pilot Plants : Hybrid Grignard-Miyaura systems.

-

Industrial : Continuous flow processes with catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-fluoro-5-formylphenyl)boranuide undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Palladium catalysts, aryl halides, and base (e.g., potassium carbonate) in organic solvents like THF or toluene.

Major Products Formed

Oxidation: 3-fluoro-5-carboxyphenyltrifluoroborate.

Reduction: 3-fluoro-5-hydroxymethylphenyltrifluoroborate.

Substitution: Various biaryl compounds depending on the aryl halide used in the Suzuki-Miyaura coupling.

Scientific Research Applications

Cross-Coupling Reactions

Potassium trifluoro(3-fluoro-5-formylphenyl)boranuide serves as a crucial reagent in several cross-coupling reactions, including:

- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl or vinyl boron compounds with halides or pseudohalides. The trifluoroborate group enhances the electrophilic character of the compound, facilitating the formation of new carbon-carbon bonds under mild conditions .

- Petasis Borono-Mannich Reaction : This multicomponent reaction utilizes potassium trifluoroborates to synthesize α-amino esters enantioselectively. The reaction employs stable heteroaryl and alkenyl trifluoroborate salts, demonstrating the compound's versatility.

Epoxidation Reactions

The compound is also utilized in epoxidation reactions, where it facilitates the conversion of alkenes to epoxides. This transformation is significant as epoxides are key intermediates in the synthesis of various complex organic molecules . The use of potassium trifluoroborates allows for full conversion and selectivity while preserving the boron functionality.

Nucleophilic Coupling Partner

In metal-catalyzed cross-coupling reactions, this compound acts as a nucleophilic coupling partner. Its stability under oxidative conditions makes it an attractive alternative to traditional boron reagents, which may be sensitive to moisture or air .

Several studies highlight the effectiveness of this compound in synthetic methodologies:

- Study on Enantioselective Synthesis : Research demonstrated that using this compound in the Petasis reaction resulted in high yields of α-amino esters with excellent enantioselectivity, showcasing its potential for producing biologically relevant compounds.

- Mechanistic Insights : Experimental and computational analyses have revealed that the unique structure of this compound allows for distinct mechanistic pathways during cross-coupling reactions, enhancing reaction efficiency and product yield .

Mechanism of Action

The mechanism of action of potassium trifluoro(3-fluoro-5-formylphenyl)boranuide in cross-coupling reactions involves the formation of a palladium complex with the trifluoroborate group. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond and regeneration of the palladium catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Formyl-Fluorophenyl Trifluoroborates

Compound A shares structural similarities with other formyl-fluorophenyl trifluoroborates, differing primarily in substituent positions:

Potassium trifluoro(2-fluoro-3-formylphenyl)boranuide (QV-3791) : Fluorine at position 2, formyl at position 2.

Potassium trifluoro(2-fluoro-4-formylphenyl)boranuide (QV-0208) : Fluorine at position 2, formyl at position 3.

Potassium trifluoro(4-fluoro-5-formyl-2-methylphenyl)borate (TB-4925) : Additional methyl group at position 2, fluorine at 4, formyl at 4.

| Compound ID | Substituent Positions | Molecular Formula | Purity | CAS Number | Key Features |

|---|---|---|---|---|---|

| QV-9582 (A ) | 3-F, 5-CHO | C₇H₄BF₄KO | 95% | MFCD29912986 | Meta-fluoro, para-formyl |

| QV-3791 | 2-F, 3-CHO | C₇H₄BF₄KO | 95% | MFCD09993330 | Ortho-fluoro, meta-formyl |

| QV-0208 | 2-F, 4-CHO | C₇H₄BF₄KO | 95% | MFCD09993331 | Ortho-fluoro, para-formyl |

| TB-4925 | 4-F, 5-CHO, 2-CH₃ | C₈H₆BF₄KO | 95% | MFCD28166414 | Methyl substituent enhances steric bulk |

Key Findings :

- Electronic Effects : The formyl group’s position relative to fluorine influences electronic properties. In Compound A , the meta-fluoro and para-formyl arrangement creates a strong electron-withdrawing effect, enhancing stability during cross-coupling .

- Synthetic Utility : Ortho-substituted analogs (QV-3791, QV-0208) are less commonly used in Suzuki couplings due to steric clashes with catalysts, whereas A ’s meta/para substitution is more favorable .

Heteroaromatic and Non-Aromatic Analogues

Potassium Trifluoro-(5-formyl-3-methylthiophen-2-yl)boranuide

- Structure : Thiophene ring with formyl (position 5) and methyl (position 3).

- Molecular Formula : C₆H₅BF₃KOS; Molar Mass : 232.07 g/mol .

- The formyl group’s position on a five-membered ring may limit conjugation, reducing electrophilicity .

Potassium Trifluoro({spiro[2.3]hexan-5-yl})boranuide

- Structure : Spirocyclic aliphatic backbone.

- Molecular Formula : C₆H₉BF₃K; SMILES : B-(F)(F)F .

- Comparison : The absence of an aromatic system reduces π-π interactions, making this compound less suitable for aryl-aryl couplings but useful in alkylation reactions .

Functional Group Variations

Potassium 3-(Difluoroboranyl)-4,5-difluorophenol Fluoride

- Structure: Phenol ring with two fluorine atoms (positions 4,5) and a hydroxyl group (position 3).

- Molecular Formula : C₆H₃BF₅KO .

- Comparison : The hydroxyl group introduces hydrogen-bonding capability, improving solubility in polar solvents compared to A ’s hydrophobic formyl group. However, the absence of a formyl group limits its utility in post-functionalization .

Potassium Trifluoro(propyl)boranuide

Biological Activity

Potassium trifluoro(3-fluoro-5-formylphenyl)boranuide is a specialized organoboron compound that has gained attention in organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₇H₅BF₃O·K

- Molecular Weight : 212.018 g/mol

- CAS Number : 871231-44-6

Biological Activity Overview

This compound exhibits several significant biological activities, primarily through its role as a reagent in various chemical reactions. Its trifluoroborate group enhances its electrophilic character, making it valuable in synthetic organic chemistry and potential therapeutic applications.

- Reactivity in Organic Synthesis : The compound is utilized in cross-coupling reactions, particularly in Suzuki-Miyaura reactions, where it acts as a nucleophilic coupling partner. This reactivity is critical for forming carbon-carbon bonds, essential in developing complex organic molecules.

- Inhibition of RNA Helicase DHX9 : Recent studies indicate that compounds similar to this compound can inhibit the RNA helicase DHX9, which plays a role in various cellular processes, including viral replication and cancer progression. This inhibition could provide therapeutic avenues for treating certain cancers and viral infections .

Case Study 1: Synthesis of α-amino Esters

In a study utilizing this compound, researchers demonstrated its effectiveness in the Petasis borono-Mannich multicomponent reaction. The results showed that this compound facilitated the enantioselective synthesis of α-amino esters under mild conditions, highlighting its utility in synthesizing biologically relevant compounds.

Case Study 2: Cross-Coupling Reactions

Another significant application involves the use of this compound in metal-catalyzed cross-coupling reactions. Research indicated that varying parameters such as solvent choice and temperature could optimize yields and selectivity, demonstrating the compound's versatility in synthetic applications .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and applications of this compound compared to similar organoboron compounds:

| Compound Name | CAS Number | Molecular Formula | Key Applications |

|---|---|---|---|

| This compound | 871231-44-6 | C₇H₅BF₃O·K | Cross-coupling reactions, RNA helicase inhibition |

| Potassium Trifluoro(2-fluorobiphenyl-4-yl)borate | 850623-57-3 | C₁₂H₈BF₄K | Organic synthesis, electrophilic reactions |

| Potassium (3-fluoro-4-formylphenyl)trifluoroborate | 1451390-71-8 | C₇H₅BF₃O·K | Synthesis of α-amino esters, epoxidation reactions |

Q & A

Q. What are the recommended synthetic routes for Potassium Trifluoro(3-Fluoro-5-Formylphenyl)Boranuide?

Methodological Answer: The synthesis of aryltrifluoroborate salts typically involves transmetallation or ligand exchange reactions. For example, potassium fluoroborate (KBF₄) can react with arylboronic acids under acidic conditions, as seen in analogous compounds like triphenylcarbenium tetrafluoroborate synthesis . A plausible route for this compound could involve reacting 3-fluoro-5-formylphenylboronic acid with KHF₂ or KF in a polar aprotic solvent (e.g., THF) under inert atmosphere, followed by purification via recrystallization. Evidence from potassium fluoroborate reactions with sulfuric acid suggests controlled stoichiometry and temperature are critical to avoid side reactions .

Q. How should this compound be handled and stored to ensure stability?

Methodological Answer: Based on structurally similar potassium trifluoroborates (e.g., methyltrifluoroborate potassium), storage under inert gas (argon/nitrogen) in airtight containers is essential to prevent hydrolysis. Avoid exposure to moisture, as trifluoroborates are hygroscopic and may decompose to release BF₃ gas . Storage at 0–6°C in a desiccator is recommended for long-term stability, as seen in tetrafluoroborate salt protocols .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR is critical for confirming the trifluoroborate moiety (δ ≈ -140 to -150 ppm). ¹H and ¹³C NMR can resolve the aryl substituents and aldehyde proton (δ ~9-10 ppm).

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., C₇H₄BF₄KO has a theoretical mass of ~238 g/mol, comparable to derivatives in ).

- X-ray Crystallography: For structural confirmation, single-crystal X-ray diffraction is ideal, as demonstrated for triphenylphosphoranylidene acetaldehyde derivatives .

Advanced Research Questions

Q. How does the 3-fluoro-5-formylphenyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The aldehyde group introduces an electrophilic site for post-functionalization (e.g., condensation reactions), while the fluorine atom enhances electron-deficient character, potentially improving oxidative stability in Suzuki-Miyaura couplings. To test this, design a comparative study using Pd catalysts (e.g., Pd(PPh₃)₄) with aryl halides. Monitor reaction yields and byproducts via HPLC or GC-MS. Prior studies on 3-(trifluoromethyl)phenylboronic acid showed enhanced reactivity in electron-deficient systems , suggesting similar trends here.

Q. What experimental strategies can resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

- Controlled Stability Assays: Prepare buffered solutions (pH 1–14) and incubate the compound at 25°C. Monitor decomposition via ¹⁹F NMR or ion chromatography for fluoride release.

- Kinetic Analysis: Use Arrhenius plots to model degradation rates at different temperatures. For example, triphenylphosphonium salts degrade faster in acidic media, requiring pH 7–9 for stability .

- Computational Modeling: DFT calculations can predict hydrolysis pathways, as applied to perfluoroalkyl sulfonates .

Q. How can researchers mitigate toxicity risks during in vitro biological studies?

Methodological Answer: Although toxicology data for this compound is unavailable, structurally related perfluoroalkyl substances (PFAS) exhibit bioaccumulation risks. Implement:

- PPE Guidelines: Use nitrile gloves, lab coats, and fume hoods, as recommended for handling trifluoromethylphenylboronic acids .

- Ecotoxicity Screening: Follow OECD Test No. 201 (algae growth inhibition) and No. 202 (daphnia acute toxicity) to assess environmental hazards .

- In Silico Prediction: Tools like EPA’s TEST software can estimate toxicity endpoints based on substituent effects .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.